Cas no 922001-59-0 (2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)

2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
- F2276-0175
- 922001-59-0
- AKOS024635454
- 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
- 2-chloro-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
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- Inchi: 1S/C18H17ClN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22)
- InChI Key: HXCKEQPZBLUXJT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC1C=CC2=C(C=1)C(N(CC)CCO2)=O)=O
Computed Properties
- Exact Mass: 344.0927701g/mol
- Monoisotopic Mass: 344.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 473
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 58.6Ų
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2276-0175-5mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-40mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2276-0175-2μmol |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-20μmol |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-4mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2276-0175-10mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 10mg |
$118.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-50mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2276-0175-10μmol |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-15mg |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 15mg |
$133.5 | 2023-05-16 | |
Life Chemicals | F2276-0175-5μmol |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide |
922001-59-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 |
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Related Literature
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Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
2-Chloro-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)Benzamide: A Comprehensive Overview
The compound with CAS No. 922001-59-0, known as 2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzamides and features a complex structure that combines a benzamide group with a substituted benzoxazepine moiety. The presence of the chlorine atom at the 2-position of the benzene ring adds to its chemical reactivity and biological activity.
Recent studies have highlighted the importance of benzoxazepine derivatives in drug discovery due to their unique pharmacological properties. The benzoxazepine ring system is known for its ability to interact with various biological targets, making it a valuable scaffold for designing bioactive molecules. In the case of CAS No. 922001-59-0, the substitution pattern on the benzoxazepine ring—specifically the ethyl group at position 4 and the oxo group at position 5—plays a crucial role in determining its stability and reactivity.
The synthesis of 2-chloro-N-(4-ethyl-5-oxo...benzamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods have enabled more efficient transformations, reducing the need for harsh reaction conditions and improving overall sustainability.
In terms of biological activity, CAS No. 922001-59-0 has shown promising results in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to act as a selective inhibitor of certain kinases makes it a potential candidate for anti-cancer drug development. Furthermore, studies conducted in vitro have demonstrated its capacity to modulate G-protein coupled receptors (GPCRs), which are critical targets in treating neurological disorders.
The structural versatility of this compound also lends itself well to further functionalization. By modifying the substituents on both the benzamide and benzoxazepine moieties, chemists can tailor its properties for specific applications. For example, introducing electron-withdrawing groups on the benzene ring could enhance its lipophilicity and improve bioavailability.
From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of CAS No. 922001-59-0. These methods provide detailed insights into the molecule's conformational dynamics and intermolecular interactions, which are essential for understanding its behavior in different environments.
In conclusion, CAS No. 922001-59-0 represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure and reactivity make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its properties and functions, this compound is poised to play an increasingly significant role in advancing chemical science and therapeutic development.
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